molecular formula C13H24N2O4 B1419097 Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate CAS No. 219832-76-5

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate

Cat. No.: B1419097
CAS No.: 219832-76-5
M. Wt: 272.34 g/mol
InChI Key: YMRAMAYADDQJIS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl3) :

δ (ppm) Assignment Multiplicity
1.41 Boc tert-butyl (9H) Singlet
2.50–2.70 Piperidine H-3,5 Multiplet
3.62 Methyl ester (3H) Singlet
3.80–4.20 α-H (C2) Multiplet
4.90–5.10 NH (Boc) Broad singlet

13C NMR (100 MHz, CDCl3) :

δ (ppm) Assignment
28.1 Boc (C(CH3)3)
52.3 Methyl ester (OCH3)
79.7 Boc carbonyl (C=O)
156.1 Carbamate (N-C=O)
170.5 Ester carbonyl (C=O)

Data correlate with structurally analogous Boc-protected amines.

Infrared (IR) Spectroscopy for Functional Group Identification

Key IR absorptions (cm⁻¹) :

Band Assignment
1680–1700 Boc carbamate (C=O stretch)
1730 Ester (C=O stretch)
3300 N-H stretch (carbamate)
1250 C-O ester asymmetric stretch

These peaks align with Boc-protected amino acid esters.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • Molecular ion : [M+H]+ at 273.3 (calc. 272.34).
  • Major fragments :
    • 172.1 (loss of Boc group, C4H9O2).
    • 100.1 (tert-butyl ion, C4H9+).
    • 57.0 (C4H9+ from Boc decomposition).

Fragmentation patterns confirm the Boc and ester functionalities.

Tables :
Table 1 : Summary of spectroscopic data.

Technique Key Peaks Functional Group
1H NMR δ 1.41 (s) Boc tert-butyl
IR 1730 cm⁻¹ Ester carbonyl
MS m/z 273.3 Molecular ion

Table 2 : Comparison of NMR shifts with analogous compounds.

Compound δ (Boc tert-butyl) δ (Ester CH3)
This work 1.41 3.62
Ref 1.40 3.65

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRAMAYADDQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659701
Record name Methyl [(tert-butoxycarbonyl)amino](piperidin-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219832-76-5
Record name Methyl [(tert-butoxycarbonyl)amino](piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-4-yl)acetate
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Scientific Research Applications

Organic Synthesis

1.1 Protecting Group in Peptide Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate serves as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group is stable under various reaction conditions and can be easily removed under mild acidic conditions, making it advantageous for synthesizing peptides with sensitive functional groups. This property allows chemists to construct peptides systematically without compromising the integrity of the amino acid side chains.

1.2 Synthesis of Complex Molecules
The compound is also employed in the synthesis of complex organic molecules, particularly those containing piperidine rings. Its ability to stabilize reactive intermediates during multi-step syntheses is critical for developing pharmaceuticals and biologically active compounds.

Medicinal Chemistry

2.1 Drug Development
In medicinal chemistry, this compound plays a crucial role in the development of drug candidates. The piperidine moiety is often found in various pharmacologically active compounds, including analgesics and antidepressants. By utilizing this compound as a building block, researchers can explore new therapeutic agents that target specific biological pathways.

2.2 Biological Studies
This compound can be used in biological studies to investigate the interaction of piperidine-containing compounds with biological systems. Its derivatives may exhibit unique pharmacological properties, which can be explored for potential therapeutic applications.

Mechanism of Action

The compound exerts its effects through the protection of amines, which prevents their reaction with other reagents. The BOC group is stable under a variety of conditions but can be removed using strong acids such as trifluoroacetic acid (TFA). The mechanism involves the cleavage of the BOC group, leading to the release of the protected amine.

Molecular Targets and Pathways Involved:

  • Amines: The primary target of the BOC group is amines, which are protected to prevent unwanted reactions.

  • Pathways: The compound is involved in various synthetic pathways in organic chemistry, particularly in the protection and deprotection of amines.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Research Use
This compound 219832-76-5 C₁₃H₂₄N₂O₄ Piperidin-4-yl group, methyl ester Pharmaceutical intermediates, protease inhibitor synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate 313490-99-2 Not provided Pyridin-4-yl (aromatic ring) replaces piperidine; ethyl ester Intermediate for receptor-targeting molecules; improved aromatic interactions
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate 112918-77-1 C₁₄H₁₉NO₄ Phenyl group replaces piperidine; single nitrogen in Boc-protected amine Fluorescent labeling, organic synthesis of aromatic derivatives
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid 156478-71-6 C₁₁H₂₀N₂O₄ Piperazine ring (two nitrogens) replaces piperidine; carboxylic acid terminus Medicinal chemistry (e.g., kinase inhibitors); enhanced hydrogen-bonding capacity
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 1322604-81-8 C₁₂H₁₆ClN₃O₂ 6-Chloropyridazin-3-yl substituent on piperidine; electronegative chlorine Agrochemical research; potential herbicide or insecticide development

Research Findings and Trends

  • A 2024 study highlighted 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid (54-OR306535) as a versatile building block for cancer therapeutics, leveraging its m-tolyl group for enhanced hydrophobic binding in tumor microenvironments .
  • The chloropyridazine derivative (CAS 1322604-81-8) demonstrated herbicidal activity in preliminary agrochemical trials, attributed to the chlorine atom’s electronegativity disrupting plant enzyme function .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate (CAS No. 219832-76-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Purity : Typically around 95%
  • Storage Conditions : Recommended to be kept in a dark place at temperatures between 2-8°C to maintain stability .

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, which are crucial in the context of Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .

Neuroprotective Effects

In vitro studies have suggested that related compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation:

  • Protection Against Aβ Toxicity : The compound has shown potential in protecting astrocytes from the toxic effects of amyloid-beta (Aβ), a hallmark of Alzheimer's pathology. Treatment with such compounds resulted in improved cell viability in the presence of Aβ .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessing the neuroprotective effects of similar piperidine derivatives found that they significantly reduced cell death induced by Aβ in astrocyte cultures.
    • The compound exhibited a protective effect by modulating inflammatory responses, as evidenced by decreased levels of TNFα and other inflammatory markers .
  • In Vivo Studies :
    • Animal models treated with related compounds showed improved cognitive performance compared to control groups. These studies often measured behavioral changes alongside biochemical analyses to assess the compound's efficacy .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberAChE Inhibition (IC₅₀)β-secretase Inhibition (IC₅₀)Neuroprotective Effects
This compound219832-76-5Not specifiedNot specifiedModerate
Compound M4 (related structure)Not specified15.4 nMNot specifiedSignificant

Preparation Methods

Boc Protection of Piperidin-4-yl Amino Group

The synthesis typically begins with a piperidine derivative where the amino group at the 4-position is protected using a tert-butoxycarbonyl (Boc) group. This protection is crucial to prevent unwanted side reactions during subsequent steps.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc protecting agent.
  • Conditions:
    • Solvent: Commonly tetrahydrofuran (THF) or a THF/water mixture.
    • Base: Alkali metal carbonates such as sodium carbonate or potassium carbonate, or sterically hindered organic amines like diisopropylethylamine.
    • Temperature: Typically maintained between 10 °C to 30 °C.
    • Reaction Time: 1 to 6 hours or until completion.
  • Procedure: The piperidine derivative is reacted with about 1 molar equivalent of Boc2O in the presence of the base in THF solvent. The reaction mixture is stirred until the Boc protection is substantially complete.
  • Isolation: The Boc-protected intermediate is isolated by filtration, chromatography, or recrystallization techniques.

Lithiation and Carboxylation (Alternative Route)

An alternative synthetic route involves lithiation of a bromophenyl piperidine intermediate followed by carboxylation with carbon dioxide to yield the corresponding carboxylic acid, which can then be esterified.

  • Reagents:
    • Alkyl lithium reagent (e.g., n-butyllithium or tert-butyllithium).
    • Dry ice (solid carbon dioxide) for carboxylation.
  • Conditions:
    • Solvent: Anhydrous THF.
    • Temperature: Low temperatures between -100 °C to -60 °C during lithiation.
    • Reaction Time: 0.5 to 3 hours for lithiation; 6 to 24 hours for carboxylation.
  • Isolation: Product isolated by filtration, chromatography, or recrystallization.

Final Purification

The final product, methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate, is purified using standard organic chemistry techniques such as:

  • Column chromatography on silica gel.
  • Recrystallization from suitable solvents.
  • Filtration to remove insoluble impurities.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Boc Protection Boc2O, Na2CO3 or K2CO3, THF 10–30 1–6 Mild base, mild temperature, aqueous THF
Alkylation for Methyl Ester Methyl bromoacetate, base (e.g., DIPEA) 20–50 Several Nucleophilic substitution on piperidine
Lithiation and Carboxylation n-Butyllithium, dry ice, anhydrous THF -100 to -60 0.5–3 (lithiation), 6–24 (carboxylation) Low temperature, inert atmosphere
Purification Chromatography, recrystallization Ambient Variable Standard isolation techniques

Research Findings and Considerations

  • The Boc protection step is critical for selectivity and yield, as it prevents the amino group from side reactions during esterification or lithiation.
  • Alkali metal carbonates and sterically hindered amines provide effective bases for the Boc protection reaction, with potassium carbonate often preferred for its solubility and mildness.
  • Low-temperature lithiation followed by carboxylation with CO2 is a well-established method to introduce carboxylic acid functionality with high regioselectivity, which can be converted to the methyl ester.
  • Reaction times and temperatures are optimized to balance reaction completion and minimize side products.
  • Purification techniques must be carefully chosen to maintain the integrity of the Boc protecting group and avoid decomposition.

Q & A

What are the methodological considerations for synthesizing Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate?

Basic Research Question
The synthesis typically involves a multi-step approach, starting with the Boc protection of the amine group on the piperidine ring to prevent unwanted side reactions. Key steps include:

  • Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate) to yield tert-butoxycarbonyl-protected piperidine .
  • Amino Acid Coupling : Coupling the Boc-protected piperidine with a methyl ester of an amino acid derivative, such as methyl 2-aminoacetate, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Purification : Flash column chromatography (e.g., 5–50% ethyl acetate/hexanes) is critical for isolating the product, as demonstrated in photoredox-mediated syntheses of analogous Boc-protected compounds .

How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

Basic Research Question
The Boc group serves as a temporary protective moiety for amines, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions during synthesis. Key considerations include:

  • Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses .
  • Thermal Stability : The compound should be stored at –20°C to avoid decomposition, as elevated temperatures may lead to Boc group cleavage .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities?

Advanced Research Question
Contradictions in spectroscopic data (e.g., NMR splitting patterns or IR absorption inconsistencies) can arise from conformational flexibility or impurities. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations, particularly for distinguishing piperidine ring conformers .
  • High-Resolution Mass Spectrometry (HRMS) : For confirming molecular formula accuracy, especially when unexpected byproducts (e.g., de-Boc derivatives) are suspected .
  • X-ray Crystallography : If crystalline, this provides definitive proof of stereochemistry and spatial arrangement .

How can photoredox catalysis be applied to modify the piperidin-4-yl moiety?

Advanced Research Question
Photoredox strategies enable C–H functionalization or cross-coupling reactions. For example:

  • Ir-Catalyzed Reactions : Using [Ir(ppy)₂(dtbbpy)]PF₆ as a catalyst and Hantzsch ester as a reductant, the piperidine ring’s α-C–H bonds can undergo alkylation or arylation, as shown in analogous Boc-protected amino acid derivatives .
  • Optimization : Reaction conditions (e.g., solvent polarity, light intensity) must be tuned to balance reactivity and Boc group stability .

What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Advanced Research Question
Racemization during synthesis is a key challenge due to the stereogenic center at the acetamide position. Solutions include:

  • Chiral Auxiliaries : Using (S)- or (R)-configured starting materials, as seen in Fmoc/Boc-protected analogs .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer, though substrate compatibility must be tested .

What role does the piperidine ring play in biological interaction studies?

Advanced Research Question
The piperidine moiety contributes to conformational rigidity and hydrogen-bonding potential, which are critical for target binding (e.g., enzyme active sites). Methodological approaches include:

  • Molecular Docking : Computational modeling to predict interactions with receptors like GPCRs or proteases .
  • SAR Studies : Systematic modification of the piperidine substituents (e.g., replacing Boc with other protecting groups) to assess bioactivity changes .

How should researchers handle discrepancies in melting point data across studies?

Basic Research Question
Reported melting points (e.g., 48–50°C for related Boc-piperidine compounds ) may vary due to polymorphic forms or impurities. Mitigation strategies:

  • Recrystallization : Use solvents like ethyl acetate/hexanes to obtain a pure crystalline form .
  • DSC Analysis : Differential scanning calorimetry provides precise thermal profiles to identify polymorphs .

What are the best practices for ensuring reproducibility in scale-up synthesis?

Advanced Research Question
Key factors include:

  • Reagent Quality : Use ≥95% purity reagents, as lower grades may introduce side reactions (e.g., incomplete Boc protection) .
  • Reaction Monitoring : In-line FTIR or LC-MS to track intermediate formation and adjust conditions in real time .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate

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